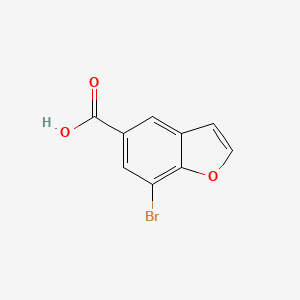

7-Bromo-1-benzofuran-5-carboxylic acid

Description

7-Bromo-1-benzofuran-5-carboxylic acid is a halogenated benzofuran derivative featuring a bromine atom at the 7-position and a carboxylic acid group at the 5-position of the fused aromatic system. Benzofuran scaffolds are pivotal in medicinal chemistry due to their bioisosteric relationship with indoles and their role in modulating pharmacokinetic properties.

Properties

IUPAC Name |

7-bromo-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGGTOQHOVHAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-benzofuran-5-carboxylic acid typically involves the bromination of 1-benzofuran-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution Products: Various substituted benzofuran derivatives.

Oxidation Products: Quinones and other oxidized compounds.

Reduction Products: Alcohols and aldehydes.

Scientific Research Applications

7-Bromo-1-benzofuran-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.

Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives and their interactions with biological targets.

Material Science: It is used in the development of organic electronic materials and polymers due to its unique structural properties

Mechanism of Action

The mechanism of action of 7-Bromo-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting cardiac function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 7-bromo-1-benzofuran-5-carboxylic acid with structurally related benzofuran derivatives:

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | C₉H₅BrO₃ | Br (7), COOH (5) | 241.04 | 1187942-88-6 | Discontinued; high polarity |

| 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid | C₁₀H₇BrO₃ | Br (7), CH₃ (5), COOH (2) | 255.06 | 1484296-20-9 | Methyl enhances lipophilicity |

| 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid | C₉H₄BrClO₃ | Br (7), Cl (5), COOH (3) | 275.48 | 1489133-32-5 | Dual halogenation; higher weight |

| 7-Bromo-5-chlorobenzofuran-2-carboxylic acid | C₉H₄BrClO₃ | Br (7), Cl (5), COOH (2) | 275.48 | 190775-65-6 | Positional isomer of above |

| 7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid | C₉H₆BrNO₃ | Br (7), CH₃ (2), COOH (5) | 256.05 | 1780041-87-3 | Oxazole ring; altered electronics |

Key Observations :

- For instance, 5-carboxylic acid derivatives (e.g., the target compound) may exhibit stronger intermolecular interactions compared to 2- or 3-positioned analogs .

- Ring System Variations : Replacement of the benzofuran oxygen with a nitrogen (e.g., benzoxazole in 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid) introduces electron-withdrawing effects, altering reactivity .

Biological Activity

Overview

7-Bromo-1-benzofuran-5-carboxylic acid (CAS Number: 286836-25-7) is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a bromine atom at the 7th position and a carboxylic acid group at the 5th position contributes to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

This compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

- Oxidation Reactions : It can be oxidized to form quinones or other derivatives.

- Reduction Reactions : The carboxylic acid group may be reduced to an alcohol or aldehyde.

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophilic substitution with reagents like sodium methoxide. |

| Oxidation | Using potassium permanganate or chromium trioxide. |

| Reduction | With lithium aluminum hydride or sodium borohydride. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated inhibition zones comparable to standard antibiotics like ampicillin, indicating its potential as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been observed to inhibit rapid sodium ion influx in cardiac tissues, which may influence cardiac function and present therapeutic avenues for cardiovascular diseases. This mechanism suggests that the compound could modulate ion channels, particularly sodium channels critical for cardiac physiology.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of several benzofuran derivatives, including this compound. It was found to exhibit significant inhibition against strains such as E. coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong efficacy compared to control compounds .

- Pharmacological Applications :

-

Comparative Studies :

- Comparative analysis with similar compounds revealed that this compound possesses distinct biological properties due to its specific substitution pattern, enhancing its utility in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.